molecular formula C14H15N3O3 B12483608 N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine

N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12483608
M. Wt: 273.29 g/mol
InChI Key: PIPIWQSGLIEZTP-UHFFFAOYSA-N
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Description

N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine is an organic compound that features a nitrobenzyl group attached to an ethanamine backbone, with a pyridin-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine typically involves a multi-step process. One common method includes the following steps:

    Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobenzyl chloride.

    Formation of Pyridin-2-yloxyethanol: Pyridine-2-ol is reacted with ethylene oxide under basic conditions to form pyridin-2-yloxyethanol.

    Coupling Reaction: The 4-nitrobenzyl chloride is then reacted with pyridin-2-yloxyethanol in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ethanamine backbone can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-aminobenzyl-2-(pyridin-2-yloxy)ethanamine.

    Substitution: Various substituted benzyl derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyridin-2-yloxy group can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrobenzyl)-2-(pyridin-3-yloxy)ethanamine: Similar structure but with the pyridine ring attached at the 3-position.

    N-(4-nitrobenzyl)-2-(pyridin-4-yloxy)ethanamine: Similar structure but with the pyridine ring attached at the 4-position.

Uniqueness

N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine is unique due to the specific positioning of the nitrobenzyl and pyridin-2-yloxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C14H15N3O3/c18-17(19)13-6-4-12(5-7-13)11-15-9-10-20-14-3-1-2-8-16-14/h1-8,15H,9-11H2

InChI Key

PIPIWQSGLIEZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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